molecular formula C14H10ClFO2 B7989583 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde CAS No. 1443338-45-1

2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde

Cat. No.: B7989583
CAS No.: 1443338-45-1
M. Wt: 264.68 g/mol
InChI Key: FBYWUYBRNXUKSH-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 4-fluoro group and a 4-chlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like ethanol. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the 4-fluorobenzaldehyde attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, and halogenation with halogens like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

    Oxidation: 2-((4-Chlorobenzyl)oxy)-4-fluorobenzoic acid.

    Reduction: 2-((4-Chlorobenzyl)oxy)-4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.

Scientific Research Applications

2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target being investigated .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl Chloride: Shares the 4-chlorobenzyl moiety but lacks the fluorobenzaldehyde component.

    4-Fluorobenzaldehyde: Contains the fluorobenzaldehyde core but lacks the 4-chlorobenzyl ether group.

    4-Chlorobenzyl Alcohol: Similar structure but with an alcohol group instead of the aldehyde group.

Uniqueness

2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is unique due to the combination of the 4-chlorobenzyl ether and 4-fluorobenzaldehyde moieties, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-4-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-4-1-10(2-5-12)9-18-14-7-13(16)6-3-11(14)8-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYWUYBRNXUKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=CC(=C2)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222004
Record name Benzaldehyde, 2-[(4-chlorophenyl)methoxy]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443338-45-1
Record name Benzaldehyde, 2-[(4-chlorophenyl)methoxy]-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443338-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-[(4-chlorophenyl)methoxy]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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